rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine” is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 . It is also known by the alternate name α-(2-Methylpropyl)2-[1-(3-methoxymethoxy)piperidinyl]benzenemethanimine . This compound is used for proteomics research .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Oxide-Bridged Phenylmorphans : Research by Tadić et al. (2003) involved the synthesis of oxide-bridged phenylmorphans related to the given compound, highlighting the structural interest in phenylmorphans for their interaction with specific opioid receptors (Tadić et al., 2003).
Exploring Chiral Auxiliaries in Synthesis : The work by Camps et al. (1999) explored using chiral auxiliaries in the synthesis of α-amino acids, a process that is relevant to the synthesis and study of complex chiral structures like the specified compound (Camps et al., 1999).
Resolution and Structural Analysis of Chiral Molecules : The studies by Tacke et al. (1995) demonstrated methods for the chromatographic resolution of chiral molecules, which is crucial for the study and application of specific enantiomers in complex compounds like the one (Tacke et al., 1995).
Application in Pharmacology and Drug Development
Cholinesterase Inhibitors for Alzheimer's Disease : Bacalhau et al. (2019) investigated a compound structurally similar to the specified one, focusing on its potential as a cholinesterase inhibitor for Alzheimer's disease treatment. This suggests the relevance of such structures in developing therapeutic agents (Bacalhau et al., 2019).
Muscarinic Receptor Antagonists : Mitsuya et al. (2000) synthesized and studied a series of compounds for their potential as muscarinic M(3) receptor antagonists. These studies indicate the significance of complex chiral structures like the given compound in targeting specific receptors (Mitsuya et al., 2000).
properties
IUPAC Name |
1-[2-[3-(methoxymethoxy)piperidin-1-yl]phenyl]-3-methylbutan-1-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14(2)11-17(19)16-8-4-5-9-18(16)20-10-6-7-15(12-20)22-13-21-3/h4-5,8-9,14-15,19H,6-7,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRUJUHRNMSODK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=N)C1=CC=CC=C1N2CCCC(C2)OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.